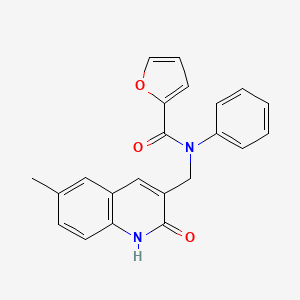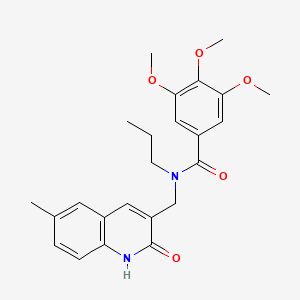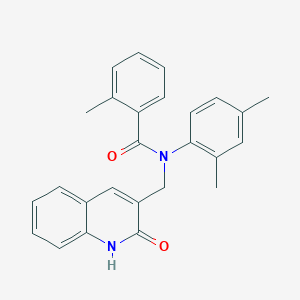
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide, also known as DMBQ, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DMBQ is a benzamide derivative that has been synthesized using various methods and has shown promising results in various in vitro and in vivo studies.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of various enzymes, including HDACs, MMPs, and PARPs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to inhibit the expression of various oncogenes, including c-Myc, Bcl-2, and survivin. In Alzheimer's disease, this compound has been shown to reduce the expression of beta-secretase and gamma-secretase, which are enzymes involved in the production of beta-amyloid plaques. In Parkinson's disease, this compound has been shown to increase the expression of various antioxidant enzymes, including SOD and catalase.
实验室实验的优点和局限性
One of the advantages of using N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be easily synthesized using various methods. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide. One of the directions is to explore the potential of this compound in combination with other drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a novel small molecule that has shown promising results in various in vitro and in vivo studies. This compound has potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The synthesis of this compound can be achieved using various methods, and its high potency and selectivity make it a valuable tool for lab experiments. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide has been reported using various methods. One of the most commonly used methods involves the condensation of 2-hydroxy-3-quinolinecarboxaldehyde with 2,4-dimethylaniline in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then reacted with 2-methylbenzoyl chloride to obtain this compound. Other methods include the use of different starting materials and reagents, such as 2-hydroxy-3-quinolinecarbonitrile and 2,4-dimethylbenzoyl chloride.
科学研究应用
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are the hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-12-13-24(19(3)14-17)28(26(30)22-10-6-4-8-18(22)2)16-21-15-20-9-5-7-11-23(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMBSYYMXDVTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

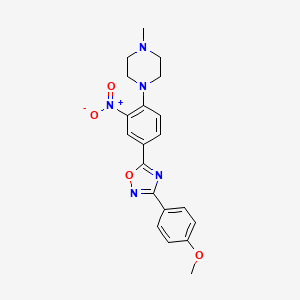
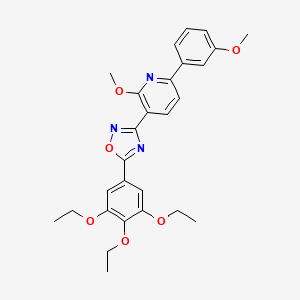
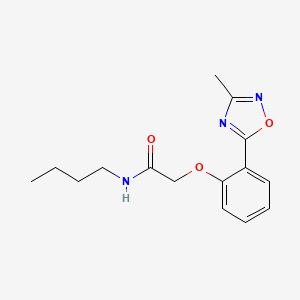

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7717075.png)
![4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7717081.png)
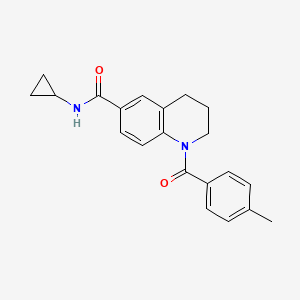
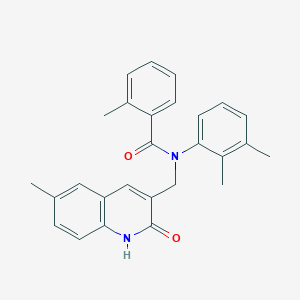


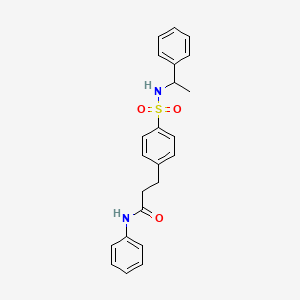
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
